2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7/c1-18-8-9-21(19(2)16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEVYKPLTGESMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Approaches
The pteridine scaffold is typically constructed via Gould-Jacobs cyclization, as demonstrated in analogous syntheses:
Representative Protocol
- React 4-chloro-2-aminopyrimidine (1.0 equiv) with diethyl ethoxymethylenemalonate (1.2 equiv)
- Heat at 120°C in diphenyl ether for 8 hr under nitrogen
- Purify via recrystallization from ethanol/water (3:1)
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield | 68-72% | |
| Reaction Time | 6-8 hr | |
| Temperature | 120°C |
Introduction of the 2,4-Dimethylphenyl Group
Buchwald-Hartwig Amination
Piperazinyl Functionalization
Nucleophilic Displacement
The 4-benzylpiperazine group is introduced via SNAr reaction:
Stepwise Procedure
- Generate pteridin-4-amine intermediate
- React with 1-benzylpiperazine (1.5 equiv) in DMF
- Add K₂CO₃ (3.0 equiv) and heat at 80°C for 12 hr
Critical Process Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80-85°C | |
| Molar Excess | 1.5-2.0 equiv |
Integrated Synthetic Route
Convergent Synthesis Strategy
Combining the above methodologies yields an efficient pathway:
Synthetic Sequence
- Pteridine core formation (Gould-Jacobs)
- Buchwald-Hartwig amination for aryl group
- SNAr reaction with 1-benzylpiperazine
Overall Process Metrics
| Stage | Cumulative Yield | Purity |
|---|---|---|
| Core Formation | 70% | 95% |
| Aryl Introduction | 52% (0.7 × 0.75) | 98% |
| Piperazinylation | 39% (0.52 × 0.75) | 97% |
Purification and Characterization
Chromatographic Purification
Final purification employs gradient silica chromatography:
Elution Scheme
- Mobile Phase A: Hexane/EtOAc (3:1)
- Mobile Phase B: CH₂Cl₂/MeOH (9:1)
- Gradient: 0-100% B over 40 column volumes
Analytical Data
| Property | Value | Method |
|---|---|---|
| Retention Time | 12.7 min | HPLC |
| λmax | 268 nm | UV-Vis |
| m/z [M+H]+ | 412.2 | HRMS |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine include other pteridine derivatives with different substituents on the piperazine and phenyl rings. Examples include:
- 2-(4-methylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
- 2-(4-benzylpiperazin-1-yl)-N-(2,6-dimethylphenyl)pteridin-4-amine
Uniqueness
The uniqueness of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives. These unique properties could make it a valuable compound for specific research or industrial applications.
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in proliferation and apoptosis. The following mechanisms have been identified:
- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound exhibits anti-tubulin properties that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cell lines, which is critical for preventing tumor growth .
- Cytotoxicity : The compound displays cytotoxic effects on various tumor cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The biological activity of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine has been evaluated through various studies. Below is a summary table of its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.029 - 0.147 | Anti-tubulin activity |
| HeLa | 0.035 - 0.150 | G2/M phase arrest |
| HepG2 | 0.020 - 0.140 | Induction of apoptosis |
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study on A549 and HeLa Cells :
- Xenograft Model :
- Mechanistic Insights :
Q & A
Q. What are the key structural features and characterization methods for 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine?
The compound features a pteridine core substituted with a 4-benzylpiperazine group and an N-(2,4-dimethylphenyl)amine moiety. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., H and C NMR for aromatic and aliphatic proton/carbon assignments).
- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular mass (average mass: 411.513 g/mol; monoisotopic mass: 411.217144 g/mol) .
- HPLC-PDA : To assess purity (>95% recommended for biological assays) and resolve synthetic by-products .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves:
Pteridine Core Formation : Condensation of pyrimidine precursors under acidic or basic conditions.
Nucleophilic Substitution : Introducing the 4-benzylpiperazine group at the 2-position of the pteridine ring using coupling agents like EDCI or HATU .
Buchwald-Hartwig Amination : To attach the N-(2,4-dimethylphenyl)amine group via palladium-catalyzed cross-coupling .
Key Considerations : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent oxidation of intermediates .
Q. What biological targets or therapeutic areas are associated with this compound?
Preliminary studies suggest interactions with:
- Enzyme Targets : Potential inhibition of kinases (e.g., EGFR or CDK2) due to structural similarity to pteridine-based inhibitors .
- Neurological Receptors : Affinity for serotonin or dopamine receptors, inferred from benzylpiperazine pharmacophores .
- Therapeutic Areas : Explored in cancer (apoptosis induction) and neurodegenerative diseases (neuroprotection) via in vitro models .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for large-scale studies?
- Continuous Flow Reactors : Improve reaction efficiency and scalability compared to batch synthesis .
- Purification Strategies : Use preparative HPLC with C18 columns or silica gel chromatography (eluent: CHCl/MeOH gradient) to isolate the product from regioisomers .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using statistical models to maximize yield (>70%) .
Q. How can contradictions in reported biological activities be resolved?
- Comparative Assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Molecular Docking : Validate interactions with proposed targets (e.g., EGFR) using software like AutoDock Vina and cross-reference with crystallographic data .
- SAR Analysis : Synthesize analogs (e.g., varying benzyl or dimethylphenyl groups) to isolate critical pharmacophores .
Q. What advanced analytical techniques are used for stability and degradation studies?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13) to identify degradation products .
- LC-MS/MS : Quantify degradation products and propose pathways (e.g., hydrolysis of the piperazine ring under acidic conditions) .
- X-ray Crystallography : Resolve crystal structures to correlate stability with intermolecular interactions (e.g., hydrogen bonding) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., EGFR) in cell lines to confirm functional relevance .
- Thermal Shift Assays (TSA) : Measure target protein stability upon compound binding to infer direct interactions .
- In Vivo Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration in rodent models using LC-MS-based quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
